N-(2-acetyl-5-amino-1,2,4-triazol-3-yl)acetamide
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Overview
Description
N-(2-acetyl-5-amino-1,2,4-triazol-3-yl)acetamide is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-5-amino-1,2,4-triazol-3-yl)acetamide typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 1-amino-3-nitro-1H-1,2,4-triazole: This intermediate is synthesized by reacting hydrazine hydrate with formamide, followed by nitration using nitric acid.
Acetylation: The 1-amino-3-nitro-1H-1,2,4-triazole is then acetylated using acetic anhydride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-5-amino-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-(2-acetyl-5-amino-1,2,4-triazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of N-(2-acetyl-5-amino-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
N-(2-acetyl-5-amino-1,2,4-triazol-3-yl)acetamide can be compared with other triazole derivatives such as:
1,2,4-Triazole: A parent compound with a wide range of applications in medicinal chemistry.
3-amino-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
1,2,3-Triazole: Widely used in click chemistry and drug discovery.
Uniqueness
The uniqueness of this compound lies in its specific acetyl and amino functional groups, which confer distinct chemical reactivity and biological activity compared to other triazole derivatives.
Properties
Molecular Formula |
C6H9N5O2 |
---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
N-(2-acetyl-5-amino-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C6H9N5O2/c1-3(12)8-6-9-5(7)10-11(6)4(2)13/h1-2H3,(H3,7,8,9,10,12) |
InChI Key |
RCSORTIPQFCVET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=NN1C(=O)C)N |
Origin of Product |
United States |
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